molecular formula C21H26N2O2S B2413324 2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448078-89-4

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2413324
CAS No.: 1448078-89-4
M. Wt: 370.51
InChI Key: MKDYKGMJFKLRHO-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C22H25F3N2O2S and a molecular weight of 438.5 . This synthetic small molecule features a distinct structure combining a phenyl ring with an isopropylthio moiety, linked via an ethanone bridge to a piperidine ring that is substituted with a pyridinyloxy group . Compounds with this specific, complex architecture are primarily investigated for their potential in medicinal chemistry and as biological probes. Specifically, molecules based on the 1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone scaffold have demonstrated significant promise in oncology research, showing excellent in vitro antiproliferative activity against human leukemic cell lines such as K562 and CEM, with IC50 values reported in the low micromolar range for closely related analogues . The presence of the isopropylthiophenyl group is a key structural feature that can be optimized to modulate the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets. Researchers value this compound for its potential application in developing novel therapeutic agents, particularly in the field of antileukemic drug discovery . The mechanism of action for this class of compounds is under investigation but is believed to involve the inhibition of specific cellular pathways leading to the suppression of cancer cell proliferation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16(2)26-19-8-6-17(7-9-19)15-21(24)23-13-10-18(11-14-23)25-20-5-3-4-12-22-20/h3-9,12,16,18H,10-11,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYKGMJFKLRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the phenyl ring with isopropylthio substitution: This can be achieved through a nucleophilic aromatic substitution reaction where an isopropylthiol group is introduced to a phenyl ring.

    Attachment of the ethanone group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridin-2-yloxy group: This step involves the nucleophilic substitution of a pyridine derivative with an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

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Biological Activity

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, a compound known for its complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with an isopropylthio group , a piperidine ring , and a pyridin-2-yloxy group . Its IUPAC name is 2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone, with the molecular formula C21H26N2O2SC_{21}H_{26}N_{2}O_{2}S and CAS number 1448078-89-4.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that it may inhibit multiple kinase pathways. In particular, compounds with similar structures have shown activity against cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .
  • Neuroprotective Effects : The compound's structural similarity to known neuroprotective agents implies potential benefits in neurodegenerative conditions. For instance, inhibitors of the mixed lineage kinase (MLK) family have been linked to neuroprotection in preclinical models .
  • Antiproliferative Activity : The presence of the pyridine moiety is often associated with anticancer properties. Compounds that share structural features with this compound have demonstrated the ability to inhibit cancer cell proliferation by targeting specific signaling pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar derivatives:

Activity Mechanism Reference
Kinase InhibitionInhibits CDK4 and CDK6
NeuroprotectionProtects neurons from degeneration
Anticancer PropertiesInhibits cancer cell proliferation
Enhanced BioavailabilityImproved dissolution rates in formulations

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, it was found that certain derivatives could significantly reduce neuronal death in models of neurodegeneration, suggesting a promising therapeutic avenue for conditions like Alzheimer's disease .

Case Study 2: Anticancer Activity

Another investigation into structurally related compounds revealed their capacity to inhibit tumor growth in vivo. These compounds acted through the inhibition of specific kinases involved in cell cycle progression, leading to reduced proliferation rates in cancer cells .

Scientific Research Applications

Research has indicated that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives similar to this compound can inhibit cell proliferation by targeting specific protein kinases involved in cancer progression. For instance, compounds with similar structures have been reported to inhibit CDK4 and CDK6, which are crucial in the regulation of the cell cycle .

Neuroprotective Effects

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications. Research indicates that it may exert protective effects against neurodegenerative diseases by modulating inflammatory pathways and reducing oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies, showing its potential in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Demonstrated anticancer activity through CDK inhibition in various cancer cell lines.
Reported neuroprotective effects in animal models of neurodegeneration, highlighting its potential for treating Alzheimer's disease.
Showed significant reduction in inflammatory markers in vitro, suggesting efficacy against chronic inflammatory conditions.

Q & A

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer : Standardize assay conditions (e.g., cell density, serum concentration) to minimize variability. Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity. Meta-analyses of dose-response curves across platforms can identify outliers due to assay-specific artifacts (e.g., fluorescent interference) .

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